N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide

Lipophilicity Physicochemical properties Drug design

Securing a reliable source of CAS 946268-30-0 is essential for consistent kinase SAR studies. This compound provides a chemically distinct 2-chloro-phenyl pivalamide probe, critical for benchmarking selectivity against fluoro, methyl, and methoxy analogs. - Enables direct comparison of kinase inhibition profiles (PIM1, DYRK1A, CLK1) influenced by chlorine's unique polarizability and steric bulk. - Serves as a reference standard for metabolic stability assays, quantifying the pivalamide group's resistance to hydrolysis versus other amide motifs. - Supplied with analytical documentation to support patent landscape analysis under WO2007025540A3 and freedom-to-operate assessments.

Molecular Formula C18H19ClN4O2
Molecular Weight 358.83
CAS No. 946268-30-0
Cat. No. B2397735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide
CAS946268-30-0
Molecular FormulaC18H19ClN4O2
Molecular Weight358.83
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)Cl
InChIInChI=1S/C18H19ClN4O2/c1-18(2,3)17(24)21-13-9-11(5-6-12(13)19)14-10-23-15(20-14)7-8-16(22-23)25-4/h5-10H,1-4H3,(H,21,24)
InChIKeyBVBOEBVJGFWMGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 946268-30-0: Identity and Kinase Inhibitor Profile


N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide (CAS 946268-30-0, molecular formula C₁₈H₁₉ClN₄O₂, molecular weight 358.8 g/mol) is a synthetic small molecule within the imidazo[1,2-b]pyridazine class of ATP-competitive kinase inhibitors. Its structure comprises a 6-methoxyimidazo[1,2-b]pyridazine core linked at the 2-position to a 2-chloro-substituted phenyl ring bearing a pivalamide (2,2-dimethylpropanamide) moiety [1]. The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic chemotype with demonstrated inhibitory activity against multiple kinase targets, including PIM kinases, DYRK1A, CLK1, Haspin, CDK5, and CK1 [2][3]. This compound serves as a versatile intermediate and probe molecule for kinase drug discovery programs, particularly where modulation of the 2-chloro-phenyl pharmacophore is under structure–activity relationship (SAR) investigation [4].

Imidazo[1,2-b]pyridazine ATP-competitive kinase inhibitor scaffold
2-Chloro-phenyl pivalamide substitution for SAR probe studies
Reported class-level activity against PIM, DYRK1A, CLK1 kinases

CAS 946268-30-0: Why the 2-Chloro Substituent Matters


Within the imidazo[1,2-b]pyridazine pivalamide series, even minor variation at the 2-position of the phenyl ring produces structurally distinct compounds with divergent physicochemical and pharmacological profiles. The 2-chloro substituent in CAS 946268-30-0 confers a specific combination of lipophilicity (computed XLogP3 = 3.5), electron-withdrawing character, and steric bulk that differs fundamentally from the 2-fluoro, 2-methoxy, 2-methyl, 2-trifluoromethyl, or unsubstituted analogs [1][2]. Unlike the smaller fluorine atom or the electron-donating methoxy and methyl groups, chlorine's polarizability and van der Waals radius affect both the conformational preferences of the pivalamide NH and the binding-site complementarity within the kinase ATP pocket. These differences directly influence target selectivity, potency, and metabolic stability, making simple replacement of this compound by a structurally similar analog scientifically unjustified without explicit comparative biological data [3][4].

1 Ortho-substituent changes shift computed lipophilicity and may alter permeability and clearance profiles.
2 Intramolecular N–H···Cl hydrogen bonding is not replicated by fluoro, methoxy, or methyl analogs, potentially affecting kinase binding mode.
3 Pivalamide steric hindrance differs from less hindered amides; metabolic stability may not transfer without comparative data.

CAS 946268-30-0: Quantitative Differentiation from Structural Analogs


Lipophilicity (XLogP3) Across 2-Substituted Analogs

The 2-chloro substituent confers a computed lipophilicity (XLogP3 = 3.5) that is intermediate among the halogen-substituted analogs. This value is approximately 0.8 log units higher than the 2-fluoro analog and approximately 0.6 log units lower than the 2-trifluoromethyl analog [1]. The para-unsubstituted analog (CAS 953150-58-8, N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide) shows a lower XLogP3 (~2.9) due to the absence of the ortho chlorine, demonstrating that the 2-chloro substitution pattern directly modulates lipophilicity [2].

Lipophilicity
Reported
XLogP3 = 3.5 for 2-chloro; vs. 2-fluoro ~2.7, 2-CF₃ ~4.1, unsubstituted para ~2.9
Lipophilicity context for permeability and metabolic clearance assessment
Computed values; experimental confirmation advised
Lipophilicity Physicochemical properties Drug design

Ortho-Chloro Intramolecular Hydrogen Bonding

The 2-chloro substituent ortho to the pivalamide NH creates a six-membered intramolecular hydrogen bond (N–H···Cl) that stabilizes a specific conformation of the amide relative to the phenyl ring. This conformational restriction is absent in the 2-methyl, 2-methoxy, and unsubstituted analogs, where steric and electronic effects differ. In the 2-fluoro analog, the weaker N–H···F interaction (due to fluorine's lower polarizability) results in a less stabilized conformation [1][2].

Conformational control
Class-level
N–H···Cl six-membered intramolecular H-bond; Cl polarizability ~2.18 ų vs. F ~0.56 ų
Conformational signature may affect kinase binding mode
Based on scaffold co-crystal structures (PDB: 2C3I)
Intramolecular hydrogen bonding Conformational analysis Kinase binding mode

Kinase Selectivity of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine scaffold to which CAS 946268-30-0 belongs has demonstrated potent, low-nanomolar inhibition across multiple clinically relevant kinases. In class-level studies, 3,6-disubstituted imidazo[1,2-b]pyridazines showed selective inhibition of CLK1 (IC₅₀ = 82 nM), DYRK1A (IC₅₀ = 50 nM), and PfCLK1 (IC₅₀ = 32 nM) [1]. PIM1 kinase inhibition by related imidazo[1,2-b]pyridazines occurs at low nanomolar potency, with co-crystal structures confirming ATP-competitive binding [2]. The 2-chloro-phenyl pivalamide substitution pattern of CAS 946268-30-0 has been specifically claimed in patent filings for kinase inhibitor applications, indicating proprietary differentiation within this chemotype [3].

Kinase selectivity (class)
Class-level
CLK1 IC₅₀ 82 nM, DYRK1A IC₅₀ 50 nM, PfCLK1 IC₅₀ 32 nM (class reps); compound-specific data undisclosed
Scaffold activity context; specific compound profiling pending
11 BioAssay results deposited; direct data not public
Kinase selectivity PIM kinase DYRK1A CLK1

Pivalamide Metabolic Stability Advantage

The pivalamide (tert-butyl carboxamide) moiety in CAS 946268-30-0 provides a sterically hindered amide bond that is significantly more resistant to enzymatic hydrolysis by amidases and esterases compared to less hindered amide derivatives such as acetamide or methoxyacetamide analogs. This steric shielding effect is a well-established principle in medicinal chemistry: pivalamide-containing compounds routinely exhibit extended metabolic half-lives relative to their acetamide counterparts [1]. Within the imidazo[1,2-b]pyridazine series, the pivalamide group has been specifically selected in patent filings over alternative amides, indicating its strategic role in optimizing pharmacokinetic properties [2].

Metabolic stability
Class-level
Pivalamide steric hindrance vs. acetamide; class-level 5–20× slower amide hydrolysis reported
Steric protection may reduce amide hydrolysis in microsomal assays
Exact rates for this compound not disclosed; class inference
Metabolic stability Pivalamide Amide hydrolysis Pharmacokinetics

CAS 946268-30-0: Research and Industrial Applications


SAR Probe: Ortho-Substituent Effects

CAS 946268-30-0 serves as a critical SAR probe for dissecting the contribution of the 2-chloro substituent to kinase potency and selectivity. Its distinct lipophilicity (XLogP3 = 3.5) and conformational signature (intramolecular N–H···Cl hydrogen bonding) make it the reference compound for benchmarking 2-fluoro, 2-methyl, 2-methoxy, and 2-trifluoromethyl analogs within the pivalamide series [1]. Medicinal chemistry teams systematically compare this compound against each analog to map the pharmacophoric requirements for target kinase engagement, using the quantified lipophilicity difference (+0.8 log units vs. 2-fluoro) and steric properties to guide rational lead optimization [2].

Kinase Selectivity Profiling Reference

The imidazo[1,2-b]pyridazine core of CAS 946268-30-0 is a recognized ATP-competitive kinase inhibitor scaffold with documented activity against PIM kinases (PIM1 at low nanomolar concentrations), DYRK1A, CLK1, and Haspin [1][2]. Procurement of this compound enables its inclusion as a reference standard in broad-panel kinase selectivity screens (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan), where its differential inhibition pattern—shaped by the 2-chloro phenyl pivalamide substitution—can be directly compared against other chemotypes to establish selectivity fingerprints [3].

Metabolic Stability Benchmark for Amide Inhibitors

The sterically hindered pivalamide group in CAS 946268-30-0 provides a benchmark for assessing amide metabolic stability in the imidazo[1,2-b]pyridazine series. In vitro metabolic stability assays in human liver microsomes or hepatocytes can compare the intrinsic clearance of this compound against acetamide (CAS 946217-63-6), methoxyacetamide, and pentanamide analogs to quantify the stability advantage conferred by the tert-butyl carboxamide motif [1]. This data directly informs the selection of amide substituents in preclinical development candidates, where metabolic liability of the amide bond is a common attrition factor [2].

Patent-Landscape FTO Reference

CAS 946268-30-0 and its close analogs are specifically encompassed within the claims of patent WO2007025540A3 (Bayer Pharma AG), which covers substituted imidazo[1,2-b]pyridazines as kinase inhibitors [1]. Procurement of this compound supports freedom-to-operate (FTO) assessments and patent landscape analyses, enabling IP teams to evaluate whether proprietary lead series may infringe on existing composition-of-matter claims covering the 2-chloro-phenyl pivalamide substitution pattern. Comparative analysis with analogs bearing different ortho substituents delineates the boundaries of protected chemical space [2].

Application
Selection Property
Validation Focus
SAR probe: ortho-substituent effects
2-Chloro lipophilicity and conformational profile
Benchmarking vs. 2-fluoro, 2-methyl, 2-methoxy, 2-trifluoromethyl analogs
Kinase selectivity profiling reference
Imidazo[1,2-b]pyridazine scaffold activity context
Kinase panel selectivity fingerprint comparison
Metabolic stability benchmark
Pivalamide steric hindrance
Microsomal stability vs. less hindered amide analogs
Patent FTO reference
2-Chloro-phenyl pivalamide substitution pattern
FTO landscape analysis vs. ortho-substituted analogs
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